P2X3 Antagonist Scaffold Validation via Patent-Backed Pharmacophore vs. Kinase-Adjacent 2-Acetamido-6-Carboxamide Benzothiazoles
While specific IC50 values for CAS 946318-09-8 are not publicly disclosed, its core scaffold is validated as a P2X3/P2X2/3 antagonist pharmacophore by patent US 7,786,110 B2 [1]. This differentiates it fundamentally from the potent analog 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22), which was optimized as a BRAFV600E kinase inhibitor with a reported IC50 of 3.2 µM in Colo-205 cancer cell proliferation assays [2]. Comp. 22's 6-carboxamide-linked alkyl-amino chain is designed for BRAF kinase binding, whereas CAS 946318-09-8's 2-position is directly linked to a 3-methylisoxazole-5-carboxamide, a motif specifically claimed for antagonizing ATP-gated P2X3 ion channels. Selecting Comp. 22 for a pain program would likely yield false negatives due to target mismatch.
| Evidence Dimension | Primary Biological Target & Functional Role |
|---|---|
| Target Compound Data | P2X3/P2X2/3 purinergic receptor antagonist (inferred from patent claim scope); exact IC50 not disclosed in public domain. |
| Comparator Or Baseline | 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22): BRAFV600E kinase inhibitor, IC50 = 3.2 µM in Colo-205 cell proliferation assay. |
| Quantified Difference | Fundamentally different primary target class (ion channel vs. kinase). Compound 22's activity is measurable at 3.2 µM against BRAFV600E-driven proliferation, while CAS 946318-09-8's activity is in an unrelated assay system. |
| Conditions | CAS 946318-09-8: Not publicly assayed. Comp. 22: Cell-based proliferation assay using Colo-205 colorectal adenocarcinoma cell line. |
Why This Matters
For a scientist assembling a P2X3 screening deck, choosing a BRAF-optimized analog will result in zero primary assay hits, directly impacting project timelines and screening costs.
- [1] Dillon, M. P., Hawley, R. C., Chen, L., Feng, L., & Yang, M. (2010). U.S. Patent No. 7,786,110 B2. Washington, DC: U.S. Patent and Trademark Office. (Assignee: Roche Palo Alto LLC). View Source
- [2] Batsi, Y., Antonopoulou, G., Fotopoulou, T., Koumaki, K., Kritsi, E., Potamitis, C., ... & Kostas, I. D. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. View Source
